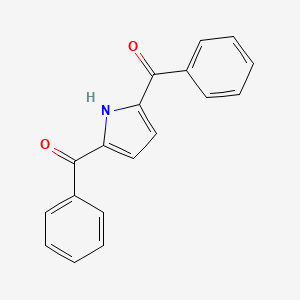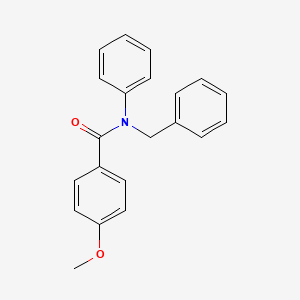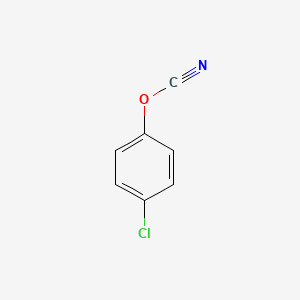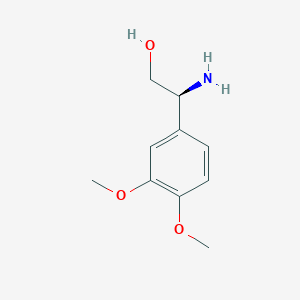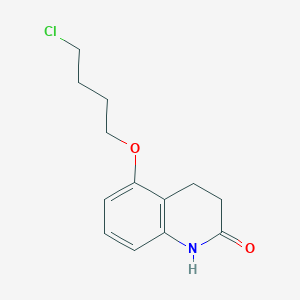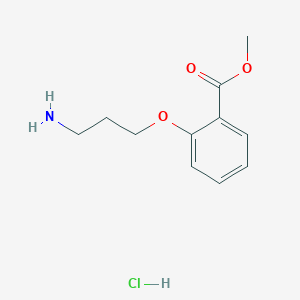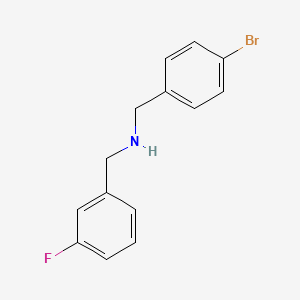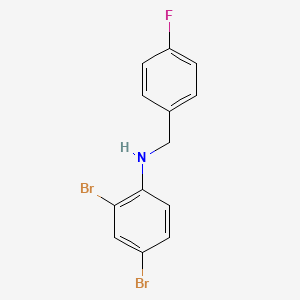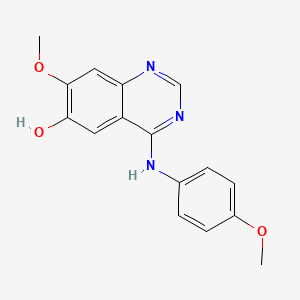
N-hexyl-2-methoxybenzamide
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-hexyl-2-methoxybenzamide”, there are studies on the synthesis of similar compounds. For instance, a series of benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported the preparation of benzamide derivatives through direct condensation of benzoic acids and amines under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . Tools like MolView can also be used to convert a drawn molecule into a 3D model for better visualization .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 235.322 and a density of 1.0±0.1 g/cm3. Its boiling point is 377.5±25.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Inhibitor of ADP-ribosyltransferase and Cell Division
N-hexyl-2-methoxybenzamide, as a derivative of 3-Methoxybenzamide, has been studied for its impact on bacterial cell division. In Bacillus subtilis, 3-Methoxybenzamide inhibits cell division, leading to filamentation and cell lysis. This effect is linked to the inhibition of ADP-ribosyltransferase, which plays a critical role in the cell division system involving the FtsZ protein during both vegetative growth and sporulation (Ohashi et al., 1999).
Chemodivergent Annulations via C-H Activation
The compound has been used in chemodivergent annulations involving Rhodium(III)-catalyzed C-H activation. This process, involving N-methoxybenzamides and sulfoxonium ylides, leads to efficient coupling under acid-controlled conditions (Xu et al., 2018).
Development of Antistaphylococcal CompoundsAnother application involves the synthesis and characterization of inhibitors targeting the bacterial cell division protein FtsZ. Alkyl derivatives of 3-Methoxybenzamide, closely related to this compound, have shown potent antistaphylococcal properties with improved pharmaceutical properties [(Haydon et al., 2010
Scientific Research Applications of this compound
1. Inhibitor of ADP-ribosyltransferase and Cell Division
This compound, as a derivative of 3-Methoxybenzamide, has been studied for its impact on bacterial cell division. In Bacillus subtilis, 3-Methoxybenzamide inhibits cell division, leading to filamentation and cell lysis. This effect is linked to the inhibition of ADP-ribosyltransferase, which plays a critical role in the cell division system involving the FtsZ protein during both vegetative growth and sporulation (Ohashi et al., 1999).
2. Chemodivergent Annulations via C-H Activation
The compound has been used in chemodivergent annulations involving Rhodium(III)-catalyzed C-H activation. This process, involving N-methoxybenzamides and sulfoxonium ylides, leads to efficient coupling under acid-controlled conditions (Xu et al., 2018).
3. Development of Antistaphylococcal Compounds
Another application involves the synthesis and characterization of inhibitors targeting the bacterial cell division protein FtsZ. Alkyl derivatives of 3-Methoxybenzamide, closely related to this compound, have shown potent antistaphylococcal properties with improved pharmaceutical properties (Haydon et al., 2010).
4. Synthesis of Ortho-alkoxylated Derivatives Palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides demonstrates the chemical versatility of these compounds. The process efficiently generates ortho-alkoxylated derivatives, showcasing their potential in organic synthesis [(Wang & Yuan, 201
Scientific Research Applications of this compound
1. Inhibitor of ADP-ribosyltransferase and Cell Division
This compound, as a derivative of 3-Methoxybenzamide, has been studied for its impact on bacterial cell division. In Bacillus subtilis, 3-Methoxybenzamide inhibits cell division, leading to filamentation and cell lysis. This effect is linked to the inhibition of ADP-ribosyltransferase, which plays a critical role in the cell division system involving the FtsZ protein during both vegetative growth and sporulation (Ohashi et al., 1999).
2. Chemodivergent Annulations via C-H Activation
The compound has been used in chemodivergent annulations involving Rhodium(III)-catalyzed C-H activation. This process, involving N-methoxybenzamides and sulfoxonium ylides, leads to efficient coupling under acid-controlled conditions (Xu et al., 2018).
3. Development of Antistaphylococcal Compounds
Another application involves the synthesis and characterization of inhibitors targeting the bacterial cell division protein FtsZ. Alkyl derivatives of 3-Methoxybenzamide, closely related to this compound, have shown potent antistaphylococcal properties with improved pharmaceutical properties (Haydon et al., 2010).
4. Synthesis of Ortho-alkoxylated Derivatives
Palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides demonstrates the chemical versatility of these compounds. The process efficiently generates ortho-alkoxylated derivatives, showcasing their potential in organic synthesis (Wang & Yuan, 2010).
5. **Rh(III)-Catalyzed Oxidative Olefination
The scientific research applications of this compound span various fields, including chemistry, medicine, and herbicide development. Here are some key findings from recent studies:
1. Inhibitory Effects on Bacterial Cell Division
- This compound derivatives have been investigated for their inhibitory effects on bacterial cell division. For example, 3-Methoxybenzamide (3-MBA), a related compound, is known to inhibit cell division in Bacillus subtilis by targeting the FtsZ function, which is essential for vegetative growth and sporulation (Ohashi et al., 1999).
2. Chemical Synthesis and Catalysis
- N-methoxybenzamides, a category encompassing this compound, are utilized in various chemical syntheses. One study demonstrated their use in Rhodium(iii)-catalyzedThe scientific research applications of this compound span various fields, including chemistry, medicine, and herbicide development. Here are some key findings from recent studies:
1. Inhibitory Effects on Bacterial Cell Division
- This compound derivatives have been investigated for their inhibitory effects on bacterial cell division. For example, 3-Methoxybenzamide (3-MBA), a related compound, is known to inhibit cell division in Bacillus subtilis by targeting the FtsZ function, which is essential for vegetative growth and sporulation (Ohashi et al., 1999).
2. Chemical Synthesis and Catalysis
- N-methoxybenzamides, a category encompassing this compound, are utilized in various chemical syntheses. One study demonstrated their use in Rhodium(iii)-catalyzed chemodivergent annulations via C-H activation. This process, involving sulfoxonium ylides, is significant for the development of new chemical reactions (Xu et al., 2018).
3. Pharmaceutical Applications
- Derivatives of this compound are being explored for their pharmaceutical potential. For instance, modifications of 3-Methoxybenzamide have led to the development of potent antistaphylococcal compounds with improved pharmaceutical properties (Haydon et al., 2010).
4. Herbicide Development
- This compound and its analogs have been studied for their potential as bleaching herbicides. Their structure-activity relationships have been extensively analyzed, demonstrating their effectiveness in weed control (Zhang et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-hexyl-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-4-5-8-11-15-14(16)12-9-6-7-10-13(12)17-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTRUJRTZZPBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



